(5Z,7E,9)-decatrien-2-one
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Overview
Description
Sabinene is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆. It exists as two enantiomers, (+)-sabinene and (−)-sabinene. This compound is found in various plant essential oils and is known for its distinctive spicy and woody aroma. Sabinene is used in culinary spices, perfumes, and as a precursor for advanced biofuels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sabinene can be synthesized through both chemical and microbial methods. The chemical synthesis involves complex reactions due to its bicyclic structure. One established route involves the cyclization of geranyl pyrophosphate (GPP) catalyzed by sabinene synthase .
Industrial Production Methods: Microbial synthesis has gained attention as a sustainable production method. By engineering Escherichia coli or Saccharomyces cerevisiae with the necessary genes, sabinene can be produced from renewable carbon sources. This method involves the methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathway to produce the intermediates dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), which are then converted to sabinene .
Chemical Reactions Analysis
Types of Reactions: Sabinene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Hydrogenation of sabinene can yield saturated hydrocarbons.
Substitution: Sabinene can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Major Products:
Oxidation: Sabinaketone, formaldehyde, acetone.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted monoterpenes.
Scientific Research Applications
Sabinene has diverse applications across multiple fields:
Mechanism of Action
Sabinene exerts its effects through various molecular pathways. For instance, it inhibits the MAPK–MuRF-1 pathway, which is involved in preventing skeletal muscle atrophy . The compound’s anti-inflammatory properties are attributed to its ability to modulate inflammatory mediators and pathways .
Comparison with Similar Compounds
Limonene: Known for its citrus scent and used in cleaning products and cosmetics.
Pinene: Found in pine resin and used in fragrances and as a chemical intermediate.
Carene: Used in the synthesis of fragrances and as a potential biofuel component.
Sabinene’s uniqueness lies in its dual role as a flavoring agent and a potential biofuel precursor, making it a versatile and valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5Z,7E)-deca-5,7,9-trien-2-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6- |
InChI Key |
YYXSUQQUWMLOOB-DEQVHDEQSA-N |
Isomeric SMILES |
CC(=O)CC/C=C\C=C\C=C |
Canonical SMILES |
CC(=O)CCC=CC=CC=C |
Origin of Product |
United States |
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